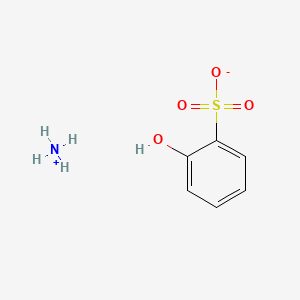

Ammonium o-phenolsulfonate

Descripción

Ammonium o-phenolsulfonate (CAS: Not explicitly provided in evidence) is an ammonium salt derived from o-phenolsulfonic acid. Historically, sulfonate derivatives have been synthesized via sulfonation of phenolic compounds, as seen in the preparation of o-aminophenyl sulfates using sulfuric acid and subsequent ammonium neutralization . This compound likely shares applications in industrial processes, such as surfactants or intermediates in organic synthesis, given the functional group similarities to other sulfonates .

Propiedades

Número CAS |

61886-53-1 |

|---|---|

Fórmula molecular |

C6H9NO4S |

Peso molecular |

191.21 g/mol |

Nombre IUPAC |

azanium;2-hydroxybenzenesulfonate |

InChI |

InChI=1S/C6H6O4S.H3N/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H3 |

Clave InChI |

UAHUSJDFWAEKNV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[NH4+] |

SMILES canónico |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[NH4+] |

Otros números CAS |

130246-99-0 61886-53-1 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Acid-Base Behavior

The sulfonate group (-SO₃⁻) acts as a strong acid (pKa ≈ 1–2), while the phenolic -OH remains weakly acidic (pKa ≈ 10). This dual acidity enables pH-dependent reactivity:

-

Protonation : Under acidic conditions (pH < 2), the sulfonate group protonates to -SO₃H, enhancing solubility in polar solvents .

-

Deprotonation : At pH > 10, the phenolic -OH deprotonates, forming a phenoxide ion that participates in nucleophilic reactions .

Coordination Chemistry

The sulfonate group coordinates with metal ions, forming stable complexes. For example:

-

Zinc Coordination : In battery electrolytes, the sulfonate group binds Zn²⁺ ions via oxygen atoms, reducing dendrite growth by stabilizing ion diffusion .

-

Hydrogen Bonding : The -SO₃⁻ group participates in hydrogen bonding with water, altering solvation structures in aqueous systems .

Table 2: Metal Coordination Properties

| Metal Ion | Coordination Site | Application | Source |

|---|---|---|---|

| Zn²⁺ | Sulfonate oxygen | Dendrite suppression in batteries | |

| Fe³⁺ | Phenolic oxygen | Corrosion inhibition |

Condensation Reactions

Ammonium o-phenolsulfonate undergoes condensation with aldehydes under basic conditions:

-

Formaldehyde Condensation : Reacts with formaldehyde (CH₂O) at 80–100°C to form methylol derivatives, which further crosslink into phenolic resins .

-

Bisulphite Addition : In the presence of NaHSO₃, methylol intermediates form sulfonated adducts, enhancing water solubility .

Reaction Pathway :

-

Methylolation :

-

Sulfonation :

Transesterification and Anhydride Formation

In organic synthesis, the compound reacts with carboxylic acid anhydrides:

-

Anhydride Exchange : Reacts with acetic anhydride ((CH₃CO)₂O) at 100–200°C to form acetylated derivatives .

-

Esterification : Sodium phenolsulfonate derivatives undergo transesterification with amido acids to yield sulfonated esters .

Example :

Oxidation and Stability

Comparación Con Compuestos Similares

Ammonium Sulfate (NH₄)₂SO₄

- Structure and Solubility: Ammonium sulfate features two ammonium ions and one sulfate ion (SO₄²⁻), differing from the mono-sulfonate group in Ammonium o-phenolsulfonate. It is highly water-soluble (70.6 g/100 mL at 20°C) .

- Applications: Primarily used as a nitrogen fertilizer due to its high solubility and stability . In contrast, Ammonium o-phenolsulfonate’s phenolic group may limit agricultural use but favor niche industrial applications (e.g., corrosion inhibition or dye synthesis).

- Safety: Ammonium sulfate is of low acute toxicity (LD₅₀ > 5,000 mg/kg in rats) but can release ammonia under alkaline conditions . Ammonium o-phenolsulfonate’s phenolic moiety may introduce additional toxicity concerns, though specific data is unavailable.

Ammonium Thiosulfate (NH₄)₂S₂O₃

- Structure and Reactivity: Contains a thiosulfate ion (S₂O₃²⁻), which decomposes to release sulfur. Unlike the sulfonate group in Ammonium o-phenolsulfonate, thiosulfate is a reducing agent .

- Applications: Used in agriculture to improve nitrogen use efficiency and sulfur availability. Ammonium o-phenolsulfonate’s applications are likely more specialized, such as in pharmaceuticals or surfactants.

o-Aminophenol-p-Sulfonamide and 2-Aminophenol-4-Sulfonic Acid

- Structural Similarities: Both compounds feature sulfonate/sulfonamide groups attached to aromatic rings. For example, 2-aminophenol-4-sulfonic acid has a sulfonic acid group at the para position relative to the amine .

- Functional Differences: Sulfonamides are often used in pharmaceuticals (e.g., antibiotics), while sulfonic acids serve as surfactants or catalysts. Ammonium o-phenolsulfonate’s ammonium counterion may enhance solubility for aqueous-phase reactions compared to the free acid form.

Quaternary Ammonium Compounds (e.g., Glycopyrronium)

- Charge and Bioactivity: Quaternary ammoniums (e.g., glycopyrronium) have permanent positive charges, enhancing membrane permeability and antimuscarinic activity . Ammonium o-phenolsulfonate, with a primary ammonium ion, may exhibit lower bioavailability but reduced cytotoxicity.

Ammonium Persulfate (NH₄)₂S₂O₈

- Reactivity: A strong oxidizer used in polymer initiation and etching. Its peroxydisulfate ion (S₂O₈²⁻) is highly reactive, unlike the sulfonate group in Ammonium o-phenolsulfonate .

- Safety: Ammonium persulfate is incompatible with reducing agents and metals, requiring stringent storage conditions . Ammonium o-phenolsulfonate’s stability is likely superior due to the absence of peroxydisulfate.

Data Tables

Table 1: Structural and Functional Comparison

*Inferred structure based on evidence.

Table 2: Reactivity and Stability

Research Findings and Gaps

- Antimicrobial Activity: Ammonium acetate and sulfate show concentration-dependent bacterial growth inhibition . Ammonium o-phenolsulfonate’s phenolic group may enhance antimicrobial properties, but data is lacking.

- Environmental Impact: Sulfates and ammonium contribute to marine aerosol formation . Ammonium o-phenolsulfonate’s environmental persistence remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.